(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-7-15(9-13(12)2)21-11-14(10-17(21)23)18(24)20-8-4-5-16(22)19-3/h4-7,9,14H,8,10-11H2,1-3H3,(H,19,22)(H,20,24)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLFTNDXCUUKP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC=CC(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC/C=C/C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide , often referred to as a pyrrolidinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to elucidate the compound's biological activity.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Pyrrolidinone ring : This five-membered lactam structure is known for its role in various biological activities.
- Dimethylphenyl group : This moiety may influence the compound's lipophilicity and receptor binding affinity.
- Formamido group : This functional group is often associated with enhanced biological activity due to its ability to participate in hydrogen bonding.
IUPAC Name
The IUPAC name for this compound is:
The mechanism of action of this compound involves multiple pathways:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and influencing neuronal excitability.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like epilepsy or other neurological disorders.
- Antioxidant Activity : Some studies suggest that derivatives of pyrrolidinones exhibit antioxidant properties, which could contribute to neuroprotective effects.
Pharmacological Effects
Research indicates that compounds similar to this compound have shown various pharmacological effects:
- Antiepileptic Activity : Analogous compounds have been investigated for their efficacy in treating epilepsy. For example, levetiracetam is a well-known antiepileptic drug that shares structural similarities and has demonstrated significant efficacy in managing seizures through modulation of synaptic transmission .
- Neuroprotective Effects : Studies suggest that pyrrolidinone derivatives can protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .
Case Studies
- Levetiracetam Analogues : A study explored the structural modifications on pyrrolidinone derivatives and their impact on antiepileptic activity. The findings indicated that specific substitutions at the 4-position of the lactam ring significantly enhanced the potency against seizures in animal models .
- Neuroprotection in Animal Models : In vivo studies demonstrated that certain pyrrolidinone derivatives could reduce neuronal damage in models of ischemia, suggesting potential applications in stroke management .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Levetiracetam | Antiepileptic | |
| UCB34714 | Antiseizure | |
| Pyrrolidinone Derivative | Neuroprotective |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| 4-substitution on lactam | Increased potency against seizures |
| Dimethylphenyl group | Enhanced lipophilicity |
| Formamido group | Improved receptor binding affinity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs sharing structural motifs such as the 3,4-dimethylphenyl group, pyrrolidinone/pyrazoline cores, or enamide functionalities. Key physicochemical and synthetic differences are highlighted.
Pyrazoline Derivatives ()
Three pyrazoline-based analogs synthesized from (3,4-dimethylphenyl)hydrazine and substituted chalcones exhibit distinct properties:
Key Differences from Target Compound :
- Core Structure: Pyrazoline (5-membered ring with two adjacent nitrogens) vs. pyrrolidinone (5-membered lactam) in the target compound.
- Polarity : Higher Rf values (0.87–0.89) suggest lower polarity compared to the target’s enamide group, which may reduce aqueous solubility.
- Thermal Stability : Lower melting points (121–130°C) vs. the target’s expected higher stability due to conjugation and hydrogen-bonding capacity.
Pyrrolidinone and Pyrazolidinone Analogs ()
The patent compound {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pyrazolidin-4-yl}methyl 2-sulphobenzoate shares the 3,4-dimethylphenyl substituent but differs in core structure:
- Core: Pyrazolidinone (5-membered ring with two nitrogens and a ketone) vs. pyrrolidinone (single nitrogen, lactam).
- Functional Groups : Sulphobenzoate ester vs. formamido-enamide in the target compound. This substitution likely alters pharmacokinetics, with the sulphobenzoate enhancing hydrophilicity .
Enamide-Containing Derivatives ()
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a conjugated enamide system but incorporates a chromen-pyrazolopyrimidine core:
- Molecular Weight : 589.1 g/mol (vs. ~400–450 g/mol estimated for the target compound).
- Melting Point : 175–178°C, significantly higher than pyrazolines in , likely due to extended π-conjugation and fluorinated substituents .
Formamide Derivatives (–10)
Compounds like N-[2-(3-aminopropanoyl)-4-hydroxyphenyl]formamide () share the formamido group but lack the pyrrolidinone core.
Research Implications
- Synthetic Routes : The target compound’s synthesis may parallel methods in (hydrazine condensations) or (amide couplings).
- Drug Design : The 3,4-dimethylphenyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the enamide group offers hydrogen-bonding sites for target engagement.
- Future Studies : Comparative docking studies (using tools like AutoDock Vina, ) and crystallography (via SHELX, ) could further elucidate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
